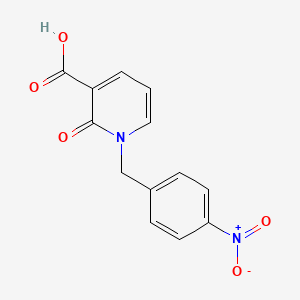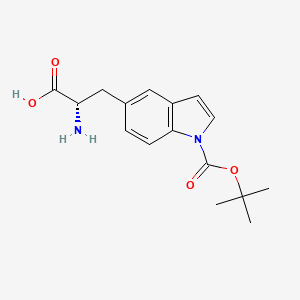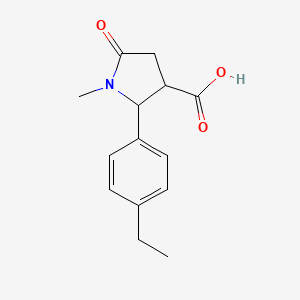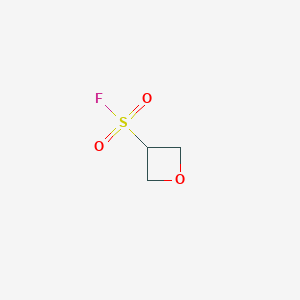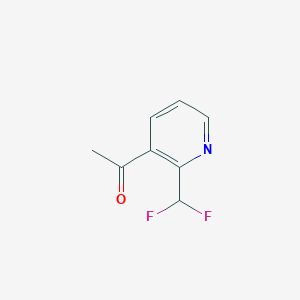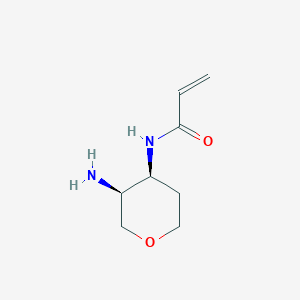
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide is a compound of interest in various scientific fields due to its unique structural properties. This compound features a tetrahydropyran ring, an amine group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amine group: This step often involves reductive amination or other amine introduction techniques.
Attachment of the acrylamide moiety: This is usually done through amidation reactions, where an acrylamide group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide: Unique due to its specific combination of functional groups.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of a tetrahydropyran ring, an amine group, and an acrylamide moiety. This combination allows for versatile chemical reactivity and a wide range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
N-[(3S,4S)-3-aminooxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-8(11)10-7-3-4-12-5-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
Clave InChI |
JAPDAPOJEFHXOF-RQJHMYQMSA-N |
SMILES isomérico |
C=CC(=O)N[C@H]1CCOC[C@H]1N |
SMILES canónico |
C=CC(=O)NC1CCOCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


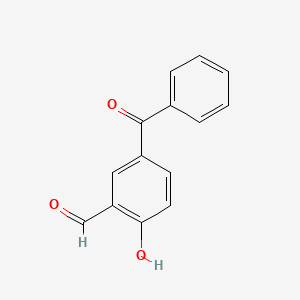
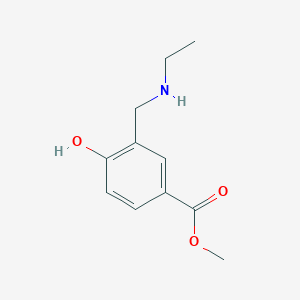
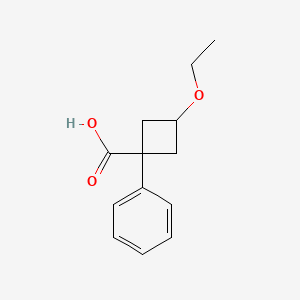
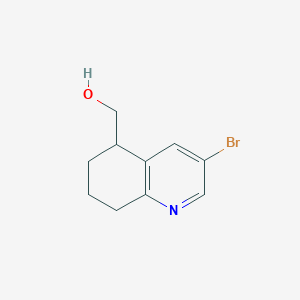
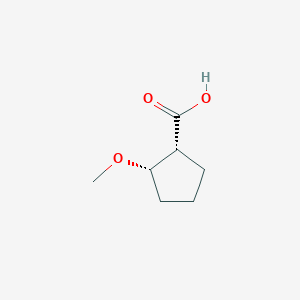
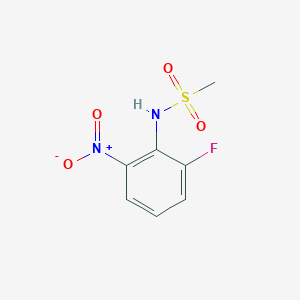
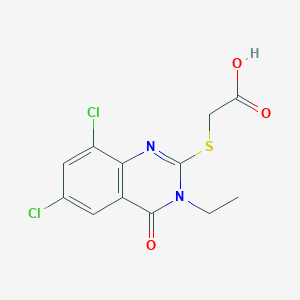
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
